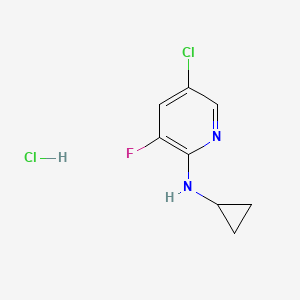

5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride

Description

Properties

IUPAC Name |

5-chloro-N-cyclopropyl-3-fluoropyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFN2.ClH/c9-5-3-7(10)8(11-4-5)12-6-1-2-6;/h3-4,6H,1-2H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXXTHCJQUBZNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=C(C=N2)Cl)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674366 | |

| Record name | 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073372-09-4 | |

| Record name | 2-Pyridinamine, 5-chloro-N-cyclopropyl-3-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073372-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Physical Properties of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride

This guide provides a comprehensive overview of the core physical and chemical properties of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data with practical insights into its experimental determination. The compound is a substituted pyridine derivative, a class of molecules recognized for its utility as a versatile building block in the synthesis of novel agrochemicals and pharmacological agents.[1]

Chemical Identity and Molecular Structure

5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride is a distinct chemical entity with a unique combination of halogen and amine functional groups. The presence of chlorine and fluorine atoms can significantly influence its binding affinity and specificity toward molecular targets.[1] The cyclopropylamine group introduces a degree of conformational rigidity, a desirable trait in medicinal chemistry for improving pharmacokinetic profiles.[1]

The structure consists of a pyridine ring substituted with a chlorine atom at the 5-position, a fluorine atom at the 3-position, and a cyclopropylamino group at the 2-position. The compound is supplied as a hydrochloride salt, which generally enhances solubility and dissolution rates.[1]

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

| Chemical Name | 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride | |

| CAS Number | 1073372-09-4 | [1][2][3][4] |

| Molecular Formula | C₈H₉Cl₂FN₂ | [4] |

| Molecular Weight | 223.07 g/mol | [1] |

| InChI Key | KXXXTHCJQUBZNU-UHFFFAOYSA-N | [1] |

Summary of Physical Properties

A precise understanding of the physical properties is essential for handling, formulation, and application. The data below has been consolidated from various chemical suppliers and databases.

Table 2: Key Physical and Chemical Properties

| Property | Value | Notes |

| Appearance | White to pale cream crystals or powder | Based on typical appearance of similar compounds.[5] |

| Melting Point | Data not available | Experimental determination is required. See Protocol 1. |

| Boiling Point | Data not available | Not typically determined for salts; decomposition may occur. |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO) | [1] As an HCl salt, aqueous solubility is expected to be enhanced. See Protocol 2. |

| Purity | >97% (Typical) | Purity is typically confirmed by techniques like HPLC and NMR.[1] |

Structural and Spectroscopic Characterization

The definitive confirmation of the compound's structure and purity relies on a suite of analytical techniques. NMR spectroscopy, X-ray crystallography, and HPLC are standard methods for this purpose.[1]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: Expected signals would correspond to the protons on the cyclopropyl ring, the amine proton, and the aromatic proton on the pyridine ring. The coupling patterns and chemical shifts would be influenced by the adjacent fluorine and chlorine atoms.

-

¹³C NMR: Would show distinct signals for each of the eight carbon atoms, with their chemical shifts indicating their electronic environment.

-

¹⁹F NMR: A singlet is expected, corresponding to the single fluorine atom on the pyridine ring.

B. Mass Spectrometry (MS) MS is used to determine the molecular weight of the compound. For the hydrochloride salt, the mass spectrum would typically show the molecular ion peak for the free base (C₈H₉ClFN₂) at approximately 187.05 m/z.

C. Infrared (IR) Spectroscopy IR spectroscopy helps identify the functional groups present. Key expected vibrational frequencies include N-H stretching for the secondary amine, C-N stretching, C-F stretching, and C-Cl stretching, as well as aromatic C=C and C-H vibrations.

Experimental Protocols for Physical Property Determination

The following section provides standardized, step-by-step methodologies for determining the key physical properties of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride in a laboratory setting.

Workflow for Physical Property Characterization

The diagram below outlines the logical flow for the comprehensive characterization of a new chemical entity.

Caption: Workflow for physical property analysis.

Protocol 1: Melting Point Determination (Capillary Method)

Rationale: The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity compound. This protocol uses the capillary method, which is a standard and reliable technique.

Materials:

-

5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Thomas-Hoover or similar)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the crystalline powder is packed into the sealed end of a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Heating: Begin heating at a rapid rate (e.g., 10-15 °C/min) to determine an approximate melting range.

-

Precise Measurement: Repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁-T₂.

-

Validation: Calibrate the apparatus using certified standards (e.g., benzophenone, caffeine) to ensure accuracy.

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

Rationale: As a hydrochloride salt, the compound is expected to have some degree of aqueous solubility, which is a critical parameter for drug development. The shake-flask method (OECD Guideline 105) is the gold standard for determining water solubility.

Materials:

-

5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride sample

-

Distilled, deionized water (or buffer of choice, e.g., PBS pH 7.4)

-

Scintillation vials or flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Sample Preparation: Add an excess amount of the compound to a series of flasks containing a known volume of the aqueous solvent (e.g., 10 mL). The excess is necessary to ensure saturation.

-

Equilibration: Seal the flasks and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for at least 24-48 hours to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal time.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the excess solid settle. Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining undissolved solid.

-

Quantification: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with the solvent as necessary to fall within the linear range of the analytical method.

-

Analysis: Determine the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method against a standard curve.

-

Reporting: The solubility is reported in units such as mg/mL or µg/mL. The experiment should be performed in triplicate to ensure reproducibility.

Conclusion

5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride is a key intermediate with significant potential in chemical synthesis.[1] Its physical properties are dictated by its unique molecular structure, including the halogenated pyridine core and the cyclopropylamino moiety. While some data is available from commercial suppliers, a comprehensive understanding requires rigorous experimental determination as outlined in this guide. The provided protocols offer a validated framework for researchers to accurately characterize this compound, ensuring reliable and reproducible results for downstream applications in research and development.

References

-

ChemWhat. (n.d.). 3-氟吡啶-2-胺盐酸盐CAS#: 1073372-09-4. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-fluoropyridin-3-amine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-chloropyridine. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 2-Amino-5-chloro-3-fluoropyridine (97%). Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Retrieved from [Link]

Sources

- 1. 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride | 1073372-09-4 | Benchchem [benchchem.com]

- 2. 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-aMine hydrochloride | 1073372-09-4 [m.chemicalbook.com]

- 3. 1073372-09-4|5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride|BLD Pharm [bldpharm.com]

- 4. 5-氯-N-环丙基-3-氟吡啶-2-胺盐酸盐 CAS#: 1073372-09-4 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]

- 5. H30135.06 [thermofisher.com]

5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride chemical structure

An In-depth Technical Guide to 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride

Introduction: The Strategic Importance of Substituted Pyridines

In the landscape of modern chemical synthesis, substituted pyridine scaffolds are foundational elements, particularly within the pharmaceutical and agrochemical sectors.[1] Their prevalence stems from the pyridine ring's unique electronic properties and its capacity for diverse functionalization, enabling the fine-tuning of steric and electronic characteristics to achieve desired biological activity. Within this vital class of molecules, 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride (CAS No: 1073372-09-4) emerges as a highly versatile and valuable intermediate.[1][2] This guide provides a comprehensive technical overview of its structure, synthesis, characterization, and application, tailored for researchers and professionals in drug development.

Part 1: Molecular Profile and Physicochemical Characteristics

The precise arrangement of substituents on the pyridine core—a chlorine atom, a fluorine atom, and a cyclopropylamine group—confers specific reactivity and potential for biological interaction.[1] The hydrochloride salt form enhances the compound's stability and simplifies handling and formulation processes.[1]

Chemical Structure:

-

IUPAC Name: 5-chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride

-

Molecular Formula: C₈H₉Cl₂FN₂[3]

-

InChI Key: KXXXTHCJQUBZNU-UHFFFAOYSA-N[1]

A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1073372-09-4 | [1][2][4] |

| Molecular Weight | 223.07 g/mol | [1] |

| Physical Form | Solid | [5] |

| Typical Purity | >95-97% | [5][6] |

| Storage | Sealed in a dry, room temperature environment | [5] |

Part 2: Synthesis and Mechanistic Insights

The industrial and laboratory-scale synthesis of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride is a prime example of a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.

Core Synthetic Strategy

The principal pathway involves the reaction of a poly-halogenated pyridine precursor, such as 5-chloro-2,3,6-trifluoropyridine, with cyclopropylamine.[1]

-

Nucleophilic Attack: The synthesis leverages the electron-deficient nature of the pyridine ring, which is further amplified by the electron-withdrawing effects of the halogen substituents (Cl and F). This electronic arrangement facilitates a nucleophilic attack by the nitrogen atom of cyclopropylamine.

-

Addition-Elimination Mechanism: The reaction proceeds via a classic addition-elimination mechanism.[1] Cyclopropylamine attacks the carbon at the 2-position, displacing a fluorine atom, which is a good leaving group.

-

Salt Formation: Following the substitution reaction, the resulting free base (5-chloro-N-cyclopropyl-3-fluoropyridin-2-amine) is treated with hydrochloric acid in a suitable solvent like ethanol.[1] This step protonates the basic amine, forming the stable hydrochloride salt which can be easily isolated as a solid via precipitation or crystallization.[1]

Optimized Reaction Conditions

-

Solvent: Polar aprotic solvents such as DMSO are preferred as they can solvate the cation while leaving the nucleophile's reactivity largely intact, thereby facilitating the substitution.[1]

-

Temperature: The reaction typically requires moderate to elevated temperatures (e.g., 100–150 °C) to provide sufficient activation energy for the substitution to proceed at a practical rate.[1]

-

Stoichiometry: A slight excess of cyclopropylamine is often used to ensure the complete conversion of the starting material.[1]

Below is a diagram illustrating the general synthetic workflow.

Caption: General workflow for the synthesis of the target compound.

Part 3: Quality Control and Analytical Validation

Ensuring the identity and purity of synthetic intermediates is paramount in research and development. A multi-pronged analytical approach is employed for the comprehensive characterization of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure, confirming the presence and connectivity of the cyclopropyl, chloro, and fluoro substituents on the pyridine ring.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment.[1] It separates the target compound from any unreacted starting materials, byproducts, or other impurities, allowing for precise quantification of purity, often exceeding 99%.[1]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique confirms both the molecular weight and purity of the compound in a single run, providing orthogonal validation to HPLC and NMR data.[2]

The following diagram outlines the standard analytical workflow for quality assurance.

Caption: Standard analytical workflow for product validation.

Part 4: Applications in Drug Discovery and Agrochemicals

5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride is not typically an active pharmaceutical ingredient (API) itself but rather a crucial building block.[1] Its value lies in the strategic combination of its structural features:

-

Fluorine and Chlorine Atoms: The presence of halogens can significantly modulate a molecule's pharmacokinetic properties.[1] They can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins through specific halogen bonding interactions.[1][7]

-

Cyclopropyl Group: This small, rigid ring is a well-known "magic fragment" in medicinal chemistry. It can improve metabolic stability by blocking sites of oxidation and often enhances potency by locking the molecule into a favorable conformation for binding to a biological target.

-

2-Aminopyridine Scaffold: This core is present in numerous biologically active compounds. The amine group provides a convenient handle for further synthetic elaboration, allowing for the construction of more complex molecular architectures.

The precursor to this compound, 2-Amino-5-chloro-3-fluoropyridine, is utilized in the synthesis of APIs such as inhibitors of cyclin-dependent kinases for cancer therapy and disruptors of the glucokinase-glucokinase regulatory protein interaction for treating type II diabetes.[8] This strongly suggests that 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride is a key intermediate for developing next-generation therapeutics in these and other areas.

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential. This compound is considered hazardous and requires appropriate safety precautions.

-

Hazard Identification: It is classified as harmful if swallowed and may cause skin and eye irritation.[9][10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[9][12]

-

Handling: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10][12]

-

Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place away from strong oxidizing agents.[5][9]

In case of exposure, follow standard first-aid measures and seek medical attention if symptoms persist.[9][10]

Conclusion

5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride stands out as a sophisticated and highly valuable building block for chemical innovation. Its well-defined synthesis, characterized by a robust nucleophilic aromatic substitution, and its unique combination of functional groups make it an indispensable tool for medicinal chemists and drug development professionals. The strategic incorporation of this intermediate enables the exploration of novel chemical space and the development of next-generation therapeutics and agrochemicals with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles.

References

-

3-氟吡啶-2-胺盐酸盐CAS#: 1073372-09-4. ChemWhat. Available from: [Link]

-

2-Amino-5-chloro-3-fluoropyridine (97%). Amerigo Scientific. Available from: [Link]

-

2-Chloro-5-fluoropyridin-3-amine | C5H4ClFN2 | CID 44754868. PubChem. Available from: [Link]

-

Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. National Institutes of Health (NIH). Available from: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1073372-09-4|5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride|BLD Pharm [bldpharm.com]

- 3. 5-氯-N-环丙基-3-氟吡啶-2-胺盐酸盐 CAS#: 1073372-09-4 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]

- 4. 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-aMine hydrochloride | 1073372-09-4 [m.chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 2-Amino-5-chloro-3-fluoropyridine (97%) - Amerigo Scientific [amerigoscientific.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ossila.com [ossila.com]

- 9. fishersci.com [fishersci.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. 2-Chloro-5-fluoropyridin-3-amine | C5H4ClFN2 | CID 44754868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride CAS number 1073372-09-4

An In-Depth Technical Guide to 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride (CAS 1073372-09-4)

Authored for Drug Development Professionals, Researchers, and Scientists

Introduction: A Pivotal Building Block in Modern Medicinal Chemistry

5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride is a highly functionalized pyridine derivative that has emerged as a crucial intermediate in the synthesis of contemporary pharmaceutical agents.[1] Its unique molecular architecture, combining a halogenated pyridine core with a cyclopropylamine moiety, makes it a valuable scaffold in drug discovery. The strategic placement of chlorine and fluorine atoms significantly influences the molecule's electronic properties, enhancing its binding affinity and metabolic stability when incorporated into larger, active pharmaceutical ingredients (APIs).[1][2]

The cyclopropyl group, a non-classical bioisostere, is of particular interest in medicinal chemistry for its ability to confer conformational rigidity, improve metabolic stability, and enhance potency.[3][4] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications and analytical characterization, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Structural Properties

The hydrochloride salt form of this compound enhances its stability and aqueous solubility, facilitating its use in various synthetic applications.[3] A summary of its key identifiers and properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1073372-09-4 | [5] |

| Molecular Formula | C₈H₈ClFN₂ · HCl | [3] |

| Molecular Weight | 223.07 g/mol | [1] |

| IUPAC Name | 5-chloro-N-cyclopropyl-3-fluoropyridin-2-amine;hydrochloride | [1] |

| Synonyms | 5-Chloro-2-cyclopropylamino-3-fluoropyridine HCl | [3][6] |

| SMILES | N(C1=C(F)C=C(Cl)C=N1)C2CC2.Cl | [3] |

| InChI Key | KXXXTHCJQUBZNU-UHFFFAOYSA-N | [3] |

Synthesis and Manufacturing Considerations

The primary route for synthesizing 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established mechanism is highly effective for constructing the target molecule from readily available precursors.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The synthesis hinges on the reaction between a poly-halogenated pyridine and cyclopropylamine. The pyridine ring, being electron-deficient and further activated by electron-withdrawing halogen substituents (Cl, F), is susceptible to nucleophilic attack by the amine.[1]

Causality of Experimental Choices:

-

Precursor: A common starting material is 5-chloro-2,3-difluoropyridine or 5-chloro-2,3,6-trifluoropyridine.[1] The fluorine atom at the C2 position is the most labile and is selectively displaced by the amine nucleophile.

-

Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or sulfolane are optimal.[1] These solvents effectively solvate the cation but not the nucleophile, increasing the nucleophile's reactivity and facilitating the addition-elimination mechanism of the SNAr reaction.

-

Temperature: The reaction requires moderate to elevated temperatures (typically 100–150 °C) to overcome the activation energy for the formation of the Meisenheimer complex intermediate and subsequent elimination of the fluoride ion.[1]

-

Salt Formation: The final free base is converted to its hydrochloride salt by treatment with hydrochloric acid. This step not only purifies the product through crystallization but also yields a more stable, solid material with improved handling characteristics and solubility.[1][3]

General Synthesis Workflow Diagram

The following diagram illustrates the key steps in the production of the title compound.

Caption: High-level workflow for the synthesis of the target hydrochloride salt.

Step-by-Step Laboratory Protocol

-

Reaction Setup: To a solution of 5-chloro-2,3-difluoropyridine (1 equivalent) in a polar aprotic solvent like DMSO, add cyclopropylamine (1.1 to 1.5 equivalents).

-

Heating: Heat the reaction mixture to 100-150 °C and monitor the reaction progress using an appropriate analytical technique such as HPLC or TLC.[1]

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with water and extract the free base product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification of Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base.

-

Salt Formation: Dissolve the crude free base in a suitable solvent (e.g., isopropanol or diethyl ether). Add a solution of HCl (e.g., 2M in diethyl ether) dropwise until precipitation is complete.

-

Isolation: Collect the resulting solid precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride as a solid. Industrial-scale processes for similar fluorination and amination steps can achieve yields up to 90% with purities exceeding 99.8%.[1]

Applications in Medicinal Chemistry and Drug Development

This compound is rarely an active agent itself but serves as a high-value intermediate for synthesizing complex molecules with therapeutic potential.[1] Its structure is frequently found in kinase inhibitors.

Role as a Pharmacophore

The substituted pyridine core acts as a bioisostere for other aromatic systems, offering advantageous properties:

-

Kinase Hinge-Binding: The pyridine nitrogen can act as a hydrogen bond acceptor, a critical interaction for binding to the hinge region of many protein kinases.

-

Modulation of Physicochemical Properties: The fluorine atom can lower the pKa of the pyridine nitrogen, preventing off-target effects, and can improve metabolic stability by blocking sites of oxidation.[2] The chlorine atom provides a vector for further chemical modification or can occupy hydrophobic pockets in a target protein.[1]

-

Structural Rigidity: The cyclopropyl group introduces conformational constraint, which can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.[4]

Precursor to Kinase Inhibitors

Derivatives of this compound have shown potential as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are validated targets in oncology.[1] For instance, related aminopyridines are used to synthesize inhibitors of CDK8/19 and other kinases implicated in cancer and type II diabetes.[7]

Caption: Role as a key intermediate in the synthesis of a final API.

Analytical and Quality Control

Ensuring the purity and structural integrity of this intermediate is critical for its successful use in multi-step pharmaceutical synthesis. A combination of chromatographic and spectroscopic methods is employed for comprehensive characterization.

| Technique | Purpose | Expected Results |

| HPLC | Purity assessment and quantification | A single major peak indicating >98% purity. Retention time is specific to the compound under defined method conditions.[1] |

| ¹H NMR | Structural confirmation and identification of protons | Signals corresponding to the cyclopropyl protons and the aromatic proton on the pyridine ring. Chemical shifts and coupling constants confirm the structure. |

| ¹⁹F NMR | Confirmation of fluorine presence and position | A single resonance confirming the presence of the fluorine atom at the C3 position. |

| Mass Spec (MS) | Molecular weight confirmation | Detection of the molecular ion peak corresponding to the mass of the free base (C₈H₈ClFN₂). |

| X-ray Crystallography | Definitive 3D structure determination | Provides precise bond lengths, angles, and the crystal lattice structure, confirming the absolute structure.[1] |

Quality Control Workflow

Caption: Standard analytical workflow for quality control of the intermediate.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride is not detailed in the provided results, data from structurally similar compounds, such as other chloro-fluoro-aminopyridines, can be used to infer its hazard profile.[8][9] It should be handled as a hazardous chemical.

| Hazard Class | GHS Statement | Precautionary Code(s) |

| Acute Oral Toxicity | H302: Harmful if swallowed | P264, P270, P301+P312, P330 |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313 |

| Serious Eye Damage | H318: Causes serious eye damage | P280, P305+P351+P338 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340 |

Source: Inferred from related compounds.[9][10]

Handling and Storage:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[8]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place, away from strong oxidizing agents.[11]

-

First Aid: In case of contact, wash skin immediately with plenty of water.[12] For eye contact, rinse cautiously with water for several minutes.[8] If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.[10]

Conclusion

5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride is more than a mere chemical reagent; it is an enabling tool for medicinal chemists. Its carefully designed structure provides a robust platform for developing next-generation therapeutics, particularly in the competitive field of kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is paramount for any research organization aiming to leverage its potential to accelerate drug discovery programs.

References

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

-

The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

3-氟吡啶-2-胺盐酸盐 CAS#: 1073372-09-4. ChemWhat. [Link]

-

5-Chloro-3-fluoro-N-methylpyridin-2-amine. PubChem. [Link]

-

2-Chloro-5-fluoropyridin-3-amine. PubChem. [Link]

-

Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 1073372-09-4: 2-Pyridinamine, 5-chloro-N-cyclopropyl-3… [cymitquimica.com]

- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-aMine hydrochloride | 1073372-09-4 [m.chemicalbook.com]

- 6. 5-氯-N-环丙基-3-氟吡啶-2-胺盐酸盐 CAS#: 1073372-09-4 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]

- 7. ossila.com [ossila.com]

- 8. fishersci.com [fishersci.com]

- 9. 2-Chloro-5-fluoropyridin-3-amine | C5H4ClFN2 | CID 44754868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. fishersci.com [fishersci.com]

- 12. matrixscientific.com [matrixscientific.com]

Synthesis of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride

An In-Depth Technical Guide to the Synthesis of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride, a key building block in medicinal and agrochemical research.[1] The synthesis is strategically designed around a pivotal nucleophilic aromatic substitution (SNAr) reaction. This document details the underlying chemical principles, step-by-step experimental protocols, and analytical validation checkpoints necessary for the successful synthesis and isolation of this high-value compound. The content is structured to provide researchers, scientists, and drug development professionals with both theoretical understanding and practical, field-proven insights.

Introduction and Strategic Overview

5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine is a substituted pyridine derivative whose structural motifs are of significant interest in the development of novel pharmaceutical agents and agrochemicals.[1] The presence of halogen atoms can enhance binding affinity to biological targets, while the cyclopropyl group is a well-established bioisostere for phenyl rings or bulky alkyl groups, often improving metabolic stability and potency.[1][2]

The synthetic strategy presented herein focuses on a convergent and efficient pathway, beginning with a commercially available, poly-halogenated pyridine precursor. The core transformation involves the selective introduction of the cyclopropylamine moiety via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of pyridine chemistry. The final step is a standard acid-base reaction to form the stable hydrochloride salt, which improves handling and solubility characteristics.

Overall Synthetic Workflow

The synthesis is accomplished in two primary stages following the preparation of a key intermediate.

Caption: High-level overview of the synthetic pathway.

Mechanistic Considerations and Rationale

The cornerstone of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. In the pyridine ring system, positions 2 and 6 are electron-deficient due to the inductive effect of the ring nitrogen, making them susceptible to nucleophilic attack. This effect is further enhanced by the presence of electron-withdrawing groups like fluorine and chlorine.

The reaction of a di- or tri-halogenated pyridine with an amine nucleophile, such as cyclopropylamine, proceeds through a Meisenheimer complex intermediate. The choice of a polar aprotic solvent, such as DMSO or sulfolane, is critical as it effectively solvates the cationic species without strongly solvating the anionic nucleophile, thereby increasing its reactivity.[1] Elevated temperatures are typically required to provide the necessary activation energy for the substitution to occur at a practical rate.[1]

Mechanism of the Key SNAr Step

Caption: Simplified mechanism of the SNAr reaction.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-5-chloro-3-fluoropyridine

The synthesis begins with the selective amination of 2,3-difluoro-5-chloropyridine. This precursor is chosen for its commercial availability and the differential reactivity of its halogen substituents.

-

Protocol:

-

To a high-pressure autoclave, add 2,3-difluoro-5-chloropyridine (100 g, 0.669 mol).

-

Add aqueous ammonia (1.125 L, 8.025 mol, 12 eq.).[3]

-

Seal the autoclave and heat the reaction mixture to 120-130°C for 20-24 hours. The internal pressure will increase significantly.

-

After the reaction period, cool the autoclave to room temperature and carefully vent the excess ammonia.

-

Transfer the resulting slurry to a beaker and cool in an ice bath to precipitate the product.

-

Filter the solid product via suction filtration and wash the filter cake thoroughly with cold water.

-

Extract the aqueous filtrate with ethyl acetate (3 x 200 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to yield additional product.

-

Combine all solid products and slurry with a small amount of petroleum ether, then filter and dry under vacuum to afford 2-amino-3-fluoro-5-chloropyridine as a solid.[3]

-

-

Self-Validation: The product identity can be confirmed by 1H-NMR and Mass Spectrometry. Expected M/S: 147.1 [M+H]+.[3]

Step 2: Synthesis of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine (Free Base)

This core step involves the nucleophilic aromatic substitution of a suitable starting material with cyclopropylamine. While one could start from 2-amino-5-chloro-3-fluoropyridine and perform a coupling reaction[2][4], a more direct SNAr approach using a precursor like 5-chloro-2,3-difluoropyridine is often employed in industrial settings.[1]

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-chloro-2,3-difluoropyridine (10.0 g, 0.067 mol) in dimethyl sulfoxide (DMSO, 50 mL).[1]

-

Add cyclopropylamine (5.7 g, 0.10 mol, 1.5 eq.) to the solution.

-

Heat the reaction mixture to 120°C and maintain for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into ice water (200 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMSO.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude material by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield pure 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine as the free base.

-

Step 3: Formation of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine Hydrochloride

The final step is the conversion of the purified free base into its more stable and handleable hydrochloride salt.

-

Protocol:

-

Dissolve the purified 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine (from Step 2) in diethyl ether or isopropanol (approx. 10 mL per gram of amine).

-

Cool the solution in an ice bath.

-

Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete and the solution is acidic (test with pH paper).

-

Stir the resulting slurry in the ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold diethyl ether.

-

Dry the product under vacuum at 40-50°C to a constant weight to yield the final 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride.

-

Data Summary

The following table summarizes typical parameters and expected outcomes for the synthetic sequence.

| Step | Key Reactants | Key Reagents/Solvents | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | 2,3-Difluoro-5-chloropyridine | Aqueous Ammonia | 120-130 | 20-24 | 80-90[3] |

| 2 | 5-Chloro-2,3-difluoropyridine, Cyclopropylamine | DMSO | 120 | 12-16 | 65-80 |

| 3 | Amine Free Base | HCl in Diethyl Ether | 0 to RT | 0.5-1 | >95 |

Conclusion

This guide outlines a reliable and scalable synthetic route to 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride. By understanding the principles of the key SNAr reaction and adhering to the detailed protocols, researchers can confidently produce this valuable intermediate for applications in drug discovery and development. The inclusion of self-validating checkpoints ensures the integrity and purity of the final compound, meeting the stringent requirements of the scientific community.

References

-

Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles. PubMed. Available at: [Link]

- CN105669539A - Preparation method of 2-amino-3-fluoropyridine. Google Patents.

- WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine. Google Patents.

-

Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available at: [Link]

-

Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine | Organic Letters. ACS Publications. Available at: [Link]

-

Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. PubMed. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 4. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for the novel synthetic compound, 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride. Synthesizing data from structurally related molecules and established biochemical principles, we posit that this compound primarily functions as an ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This inhibition of CDK9, a critical regulator of transcriptional elongation, is the likely driver of its observed preclinical anticancer and potential antiparasitic activities. This document will detail the underlying molecular pathways, present methodologies for experimental validation, and offer insights into the structure-activity relationships that define this class of compounds.

Introduction: The Emergence of a Novel Pyridine Derivative

5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride is a halogenated aminopyridine derivative that has garnered interest within the medicinal chemistry landscape.[1] Its structural features, including a cyclopropyl group, a fluorinated and chlorinated pyridine core, suggest a potential for high-affinity interactions with specific biological targets.[1] While direct and extensive research on this specific hydrochloride salt is emerging, a wealth of data on analogous compounds allows for a well-supported hypothesis regarding its mechanism of action. This guide will provide an in-depth exploration of this hypothesized mechanism, grounded in the established pharmacology of related kinase inhibitors.

Compound Profile:

| Property | Value |

| IUPAC Name | 5-chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride |

| Molecular Formula | C₈H₉ClFN₂·HCl |

| Molecular Weight | 223.07 g/mol (hydrochloride salt) |

| CAS Number | 1073372-09-4 |

Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinase 9 (CDK9)

The central hypothesis for the mechanism of action of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride is its role as an inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a serine/threonine kinase that, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb is a crucial component of the cellular machinery that regulates gene transcription.

The Role of CDK9 in Transcriptional Elongation

In eukaryotic cells, the transcription of protein-coding genes by RNA Polymerase II (RNAP II) is a tightly regulated process. After initiation, RNAP II often pauses a short distance downstream from the transcription start site. The release of this paused polymerase to allow for productive transcriptional elongation is a key control point. This is where CDK9/P-TEFb plays a pivotal role. CDK9 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNAP II, which signals the transition from paused to elongating polymerase. This process is essential for the transcription of a multitude of genes, particularly those with short-lived mRNA transcripts, including many proto-oncogenes and anti-apoptotic proteins.

ATP-Competitive Inhibition of the CDK9 Kinase Domain

It is proposed that 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride acts as an ATP-competitive inhibitor of CDK9. The aminopyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. This structural element is believed to form hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, a critical interaction for inhibitor binding. The cyclopropyl and halogen substituents likely occupy adjacent hydrophobic pockets within the active site, contributing to the compound's binding affinity and selectivity. By occupying the ATP-binding site, the compound prevents the binding of ATP, thereby blocking the kinase activity of CDK9 and the subsequent phosphorylation of RNAP II.

Figure 1: Proposed mechanism of CDK9 inhibition by 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride.

Therapeutic Implications and Supporting Evidence

The inhibition of CDK9 has significant therapeutic potential, primarily in oncology and potentially in infectious diseases.

Anticancer Activity

Many cancers exhibit a phenomenon known as "transcriptional addiction," where they are highly dependent on the continuous expression of certain oncogenes and anti-apoptotic proteins (e.g., c-Myc, Mcl-1) for their survival and proliferation. These genes are often regulated by the CDK9-dependent transcriptional machinery. By inhibiting CDK9, 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride is hypothesized to selectively induce apoptosis in these cancer cells. Preliminary studies on structurally similar compounds have demonstrated cytotoxic effects against various cancer cell lines.[1]

Antiparasitic (Antimalarial) Potential

Emerging research suggests that aminopyridine derivatives possess antimalarial properties. The life cycle of the malaria parasite, Plasmodium falciparum, involves rapid proliferation, which necessitates robust transcriptional and replicative machinery. P. falciparum possesses a homolog of CDK9, and the inhibition of this kinase could disrupt the parasite's life cycle. While the precise mechanism of aminopyridine antimalarials is still under investigation, targeting parasitic CDKs is a plausible and promising strategy.

Experimental Workflows for Mechanistic Validation

To rigorously validate the proposed mechanism of action, a series of biochemical and cell-based assays are required.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of CDK9.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

-

Reagent Preparation:

-

Prepare a stock solution of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride in DMSO.

-

Serially dilute the compound to create a range of concentrations.

-

Prepare an assay buffer containing a suitable buffer (e.g., HEPES), MgCl₂, and a non-ionic detergent.

-

Prepare solutions of recombinant human CDK9/Cyclin T1 enzyme, a biotinylated peptide substrate, and ATP.

-

Prepare a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

-

-

Assay Procedure:

-

In a 384-well microplate, add the test compound dilutions.

-

Add the CDK9/Cyclin T1 enzyme and peptide substrate mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the detection solution.

-

Incubate for a further period to allow for antibody binding.

-

-

Data Analysis:

-

Measure the TR-FRET signal on a compatible plate reader.

-

Calculate the ratio of the acceptor (APC) and donor (europium) fluorescence.

-

Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Figure 2: Workflow for an in vitro TR-FRET kinase inhibition assay.

Cellular Target Engagement and Downstream Effect Assays

These assays confirm that the compound interacts with its target in a cellular context and elicits the expected downstream biological effects.

Protocol: Western Blot Analysis of RNAP II Phosphorylation

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., a line known to be sensitive to transcriptional inhibitors).

-

Treat the cells with varying concentrations of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride for a specified duration.

-

-

Protein Extraction and Quantification:

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Probe the membrane with primary antibodies specific for the phosphorylated form of the RNAP II CTD (Ser2) and total RNAP II (as a loading control).

-

Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for phosphorylated and total RNAP II.

-

Normalize the phosphorylated RNAP II signal to the total RNAP II signal to determine the effect of the compound on target phosphorylation.

-

Synthesis

The synthesis of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride is typically achieved through a nucleophilic aromatic substitution (SNA) reaction.

Protocol: Synthesis of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine

-

Reaction Setup:

-

In a reaction vessel, dissolve 5-chloro-2,3-difluoropyridine in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Add cyclopropylamine to the solution. An excess of the amine may be used to drive the reaction to completion.

-

Add a non-nucleophilic base, such as potassium carbonate, to scavenge the HF generated during the reaction.

-

-

Reaction Conditions:

-

Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction with water and extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Salt Formation:

-

Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethanol).

-

Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

-

Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to yield 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride.

-

Conclusion and Future Directions

While direct experimental data for 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride is still forthcoming in the public domain, the available evidence from structurally related compounds strongly supports its role as a CDK9 inhibitor. This mechanism of action provides a solid foundation for its potential development as an anticancer and antiparasitic agent. Future research should focus on obtaining definitive in vitro and in vivo data for this specific compound, including its kinase selectivity profile, efficacy in relevant disease models, and pharmacokinetic properties. Such studies will be crucial in validating its therapeutic potential and guiding its further development.

References

Sources

5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride as a kinase inhibitor

An In-Depth Technical Guide on 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride (ARRY-382), a Selective CSF-1R Kinase Inhibitor

Authored by a Senior Application Scientist

Foreword: The Strategic Imperative for Selective Kinase Inhibition

In the landscape of modern therapeutics, particularly within oncology and immunology, the pursuit of highly selective kinase inhibitors remains a paramount objective. The ability to modulate a single, disease-relevant kinase target without engaging in off-target activities is the hallmark of a well-designed therapeutic agent. This selectivity minimizes the potential for adverse effects and enhances the therapeutic window. This guide provides a comprehensive technical overview of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride, also known as ARRY-382, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) kinase. We will delve into its mechanism of action, provide field-proven experimental protocols for its evaluation, and discuss its therapeutic rationale, offering a robust resource for researchers and drug development professionals.

Introduction to 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride (ARRY-382)

5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride, commercially identified as ARRY-382, is a small molecule inhibitor that has demonstrated high potency and selectivity for the CSF-1R kinase. The development of such targeted inhibitors is predicated on a deep understanding of the role of CSF-1R in various pathologies.

The Target: CSF-1R and Its Role in Disease

The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages and their precursors. Upon binding its ligands, CSF-1 or IL-34, the receptor dimerizes, leading to autophosphorylation of its intracellular kinase domain and the subsequent activation of downstream signaling pathways, including PI3K/AKT and MAPK/ERK.

In the context of cancer, the CSF-1/CSF-1R signaling axis is often co-opted by tumors to recruit and polarize tumor-associated macrophages (TAMs). These TAMs typically adopt an M2-like phenotype, which is associated with immunosuppression, angiogenesis, and metastasis. Therefore, inhibiting CSF-1R presents a compelling therapeutic strategy to reprogram the tumor microenvironment and enhance anti-tumor immunity.

Chemical and Physical Properties of ARRY-382

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in experimental settings.

| Property | Value |

| Chemical Formula | C9H10Cl2FN3 |

| Molecular Weight | 266.10 g/mol |

| CAS Number | 1269440-17-6 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

Mechanism of Action and Cellular Effects

ARRY-382 exerts its biological effects through competitive inhibition of ATP binding to the kinase domain of CSF-1R. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades.

Signaling Pathway Interruption

The diagram below illustrates the canonical CSF-1R signaling pathway and the point of intervention by ARRY-382.

Caption: CSF-1R signaling pathway and the inhibitory action of ARRY-382.

Cellular Consequences of CSF-1R Inhibition

The inhibition of CSF-1R signaling by ARRY-382 leads to several key cellular outcomes:

-

Depletion of TAMs: By blocking the survival signals for macrophages, ARRY-382 can reduce the number of TAMs in the tumor microenvironment.

-

Repolarization of Macrophages: The remaining macrophages may be skewed away from the immunosuppressive M2 phenotype towards a more pro-inflammatory M1 phenotype.

-

Enhanced Anti-Tumor Immunity: By alleviating the immunosuppressive effects of TAMs, CSF-1R inhibition can enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.

Experimental Protocols for the Evaluation of ARRY-382

The following protocols provide a framework for the in vitro and in vivo evaluation of ARRY-382. These are designed to be self-validating, with clear endpoints and controls.

In Vitro Kinase Inhibition Assay

This biochemical assay directly measures the ability of ARRY-382 to inhibit the enzymatic activity of CSF-1R.

Objective: To determine the IC50 value of ARRY-382 against CSF-1R.

Materials:

-

Recombinant human CSF-1R kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate)

-

ARRY-382 (serially diluted)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Methodology:

-

Compound Preparation: Prepare a 10-point serial dilution of ARRY-382 in DMSO, followed by a further dilution in kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add the kinase, substrate, and ARRY-382 at various concentrations.

-

Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system. The luminescence signal is proportional to kinase activity.

-

Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50.

Caption: Workflow for the in vitro kinase inhibition assay.

Cell-Based Phospho-CSF-1R Assay

This assay measures the ability of ARRY-382 to inhibit CSF-1-induced phosphorylation of CSF-1R in a cellular context.

Objective: To determine the cellular potency of ARRY-382.

Materials:

-

A suitable cell line expressing CSF-1R (e.g., bone marrow-derived macrophages, engineered cell lines)

-

Cell culture medium

-

Recombinant human CSF-1

-

ARRY-382 (serially diluted)

-

Lysis buffer

-

Phospho-CSF-1R (Tyr723) and Total CSF-1R antibodies

-

ELISA or Western blot reagents

Methodology:

-

Cell Culture: Plate cells and allow them to adhere. Serum-starve the cells overnight to reduce basal signaling.

-

Inhibitor Treatment: Treat the cells with a serial dilution of ARRY-382 for a defined period (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with a pre-determined concentration of CSF-1 for a short period (e.g., 15 minutes).

-

Lysis: Lyse the cells and collect the protein lysate.

-

Detection: Quantify the levels of phosphorylated and total CSF-1R using a sandwich ELISA or Western blotting.

-

Data Analysis: Normalize the phospho-CSF-1R signal to the total CSF-1R signal and plot the percentage of inhibition against the inhibitor concentration to determine the IC50.

In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor efficacy of ARRY-382 in a preclinical animal model.

Objective: To assess the in vivo efficacy of ARRY-382 in a tumor model known to be dependent on CSF-1R signaling.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or NSG)

-

Tumor cells (e.g., MC38 colon adenocarcinoma)

-

ARRY-382 formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Methodology:

-

Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into treatment groups (vehicle control and ARRY-382 at various doses). Administer the compound daily via the appropriate route (e.g., oral gavage).

-

Tumor Measurement: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., immunohistochemistry for macrophage markers).

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Therapeutic Potential and Future Directions

The selective inhibition of CSF-1R by ARRY-382 holds significant therapeutic promise, particularly in oncology. By modulating the tumor microenvironment, ARRY-382 has the potential to be used as a monotherapy or in combination with other anti-cancer agents, including chemotherapy, radiation, and immunotherapy.

Future research should focus on:

-

Combination Therapies: Identifying synergistic combinations of ARRY-382 with other agents.

-

Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to CSF-1R inhibition.

-

Exploring Other Indications: Investigating the potential of ARRY-382 in other diseases where macrophages play a pathogenic role, such as inflammatory and autoimmune disorders.

Conclusion

5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride (ARRY-382) is a valuable research tool and a potential therapeutic agent due to its high selectivity for CSF-1R. The protocols and information provided in this guide offer a solid foundation for researchers and drug developers working with this compound. As with any potent biological modulator, careful experimental design and a thorough understanding of its mechanism of action are essential for its successful application.

References

-

Adooq Bioscience. (n.d.). ARRY-382 hydrochloride. Retrieved from [Link]

- Cannarile, M. A., et al. (2017). Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy. Journal for ImmunoTherapy of Cancer, 5(1), 53.

- Ruffell, B., & Coussens, L. M. (2015). Macrophages and therapeutic resistance in cancer. Cancer cell, 27(4), 462-472.

An In-Depth Technical Guide to the Antiparasitic Activity of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride

Introduction: The Therapeutic Potential of Substituted Aminopyridines in Parasitic Diseases

Neglected tropical diseases and malaria continue to pose a significant global health burden, necessitating the urgent development of novel therapeutics.[1] The aminopyridine scaffold has emerged as a promising starting point for the design of new antiparasitic agents, with derivatives demonstrating activity against a range of protozoan parasites including Plasmodium, Trypanosoma, and Leishmania species. The unique structural characteristics of aminopyridines allow for diverse biological activities, often through the inhibition of essential parasite enzymes or interference with critical cellular processes.[1]

This technical guide focuses on 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride , a compound with structural motifs that suggest potential antiparasitic efficacy. Specifically, modifications to the pyridine structure, including halogenation and the incorporation of a cyclopropyl group, have been shown to enhance activity against Plasmodium falciparum, the primary causative agent of severe malaria.[2] The presence of chlorine and fluorine atoms may enhance binding affinity and specificity to molecular targets within the parasite.[2]

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating the antiparasitic properties of this compound. It provides a theoretical framework, detailed experimental protocols for in vitro and in vivo evaluation, and guidance on data interpretation and presentation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride is fundamental to its application in biological assays.

| Property | Value | Source |

| Molecular Formula | C₈H₉Cl₂FN₂ | [3] |

| Molecular Weight | 223.08 g/mol | [3] |

| CAS Number | 1073372-09-4 | [2][3][4] |

| Appearance | Solid | [3] |

| Storage | Sealed in a dry, room temperature environment | [3] |

Proposed Mechanism of Action: A Working Hypothesis

While the precise mechanism of action for 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride has not been definitively elucidated, the broader class of aminopyridine and quinoline-based antimalarials offers several plausible targets. The primary hypothesis is that these compounds interfere with essential biochemical pathways in the parasite that are distinct from the host, providing a therapeutic window.

Potential mechanisms include:

-

Inhibition of Nucleic Acid and Protein Synthesis: Some antimalarials function by disrupting the replication and translation machinery of the parasite.[5]

-

Disruption of Mitochondrial Function: The parasite's mitochondria are a validated drug target. Compounds like atovaquone inhibit the electron transport chain, leading to a collapse of the mitochondrial membrane potential.[5]

-

Enzyme Inhibition: Aminopyridines may act as inhibitors of specific parasite enzymes, such as dihydrofolate reductase, which is crucial for nucleic acid synthesis.[1][5][6]

-

Interference with Heme Detoxification: A common mechanism for quinoline-based drugs is the inhibition of hemozoin formation in the parasite's food vacuole, leading to a toxic buildup of free heme.[1][6]

The following diagram illustrates a generalized workflow for investigating the potential mechanisms of action of a novel antiparasitic compound.

Caption: Workflow for elucidating the mechanism of action.

Experimental Protocols

The following protocols are based on established methodologies for the evaluation of aminopyridine and other novel antimalarial compounds. They are intended to be adapted and optimized for the specific investigation of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride.

In Vitro Antiplasmodial Activity Assays

High-throughput screening (HTS) is essential for the initial identification of antimalarial activity.[7] Commonly used assays include the SYBR Green I-based fluorescence assay, the Plasmodium Lactate Dehydrogenase (pLDH) assay, and luciferase-based reporter gene assays.[7]

This assay quantifies parasite proliferation by measuring the amount of parasite DNA.

Materials:

-

Plasmodium falciparum culture (drug-sensitive and resistant strains)

-

Complete parasite medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)

-

Human erythrocytes

-

96-well black microplates

-

Lysis buffer with SYBR Green I

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in complete parasite medium in a 96-well plate.

-

Add synchronized ring-stage P. falciparum-infected erythrocytes to each well.

-

Incubate the plates in a humidified, gassed incubator for 72 hours.

-

After incubation, add lysis buffer containing SYBR Green I to each well.

-

Incubate in the dark at room temperature for 1 hour.

-

Measure fluorescence using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration.

In Vitro Cytotoxicity Assays

Assessing the cytotoxicity of the compound against mammalian cell lines is crucial for determining its selectivity index (SI). The SI is a ratio of the cytotoxic concentration to the antiparasitic concentration and is a key indicator of therapeutic potential.

The MTT assay is a colorimetric assay that measures cellular metabolic activity.

Materials:

-

Mammalian cell lines (e.g., HeLa, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well clear microplates

-

MTT solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride in complete cell culture medium.

-

Replace the medium in the cell plate with the drug dilutions.

-

Incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50) and the selectivity index (SI = CC50 / IC50).

The following diagram illustrates the workflow for in vitro efficacy and cytotoxicity testing.

Caption: Workflow for in vitro efficacy and cytotoxicity assessment.

In Vivo Antimalarial Activity

The Plasmodium berghei-infected mouse model is a standard for the in vivo evaluation of antimalarial compounds.[8]

Materials:

-

BALB/c mice

-

Plasmodium berghei (ANKA strain)

-

Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in saline)

-

Giemsa stain

-

Microscope

Procedure:

-

Infect mice with P. berghei via intraperitoneal injection.

-

Randomly assign mice to treatment and control groups.

-

Administer 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride orally or via the desired route for four consecutive days, starting 24 hours post-infection.

-

On day 5 post-infection, collect thin blood smears from the tail vein of each mouse.

-

Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.

-

Calculate the percent suppression of parasitemia relative to the vehicle-treated control group.

-

Monitor the mice for survival.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro Activity and Cytotoxicity Profile (Hypothetical Data)

| Compound | P. falciparum Strain | IC50 (nM) | Mammalian Cell Line | CC50 (µM) | Selectivity Index (SI) |

| 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine HCl | 3D7 (Sensitive) | TBD | HeLa | TBD | TBD |

| 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine HCl | K1 (Resistant) | TBD | HEK293 | TBD | TBD |

| Chloroquine | 3D7 (Sensitive) | 10 ± 2 | HeLa | >100 | >10,000 |

| Chloroquine | K1 (Resistant) | 250 ± 30 | HEK293 | >100 | >400 |

TBD: To Be Determined

Table 2: In Vivo Efficacy in P. berghei Mouse Model (Hypothetical Data)

| Treatment Group | Dose (mg/kg/day) | % Parasitemia Suppression (Day 5) | Mean Survival Time (Days) |

| Vehicle Control | - | 0 | 7 ± 1 |

| Compound HCl | 10 | TBD | TBD |

| Compound HCl | 30 | TBD | TBD |

| Compound HCl | 100 | TBD | TBD |

| Artesunate | 5 | 98 ± 2 | >30 |

TBD: To Be Determined

Safety and Handling

While a specific safety data sheet for the hydrochloride salt was not found, related aminopyridine compounds are classified as hazardous.[9] It is prudent to handle 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride with appropriate safety precautions. This includes the use of personal protective equipment (gloves, lab coat, safety glasses) and working in a well-ventilated area. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion and Future Directions

5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride represents a promising chemical scaffold for the development of novel antiparasitic agents. Its structural features are consistent with those of other aminopyridines that have demonstrated antimalarial activity. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of its in vitro efficacy, cytotoxicity, and in vivo activity.

Future research should focus on determining the IC50 and CC50 values of this compound, followed by in vivo studies to assess its efficacy and pharmacokinetic profile. Elucidating its specific mechanism of action will be critical for its further development as a potential drug candidate. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will also be instrumental in optimizing its potency and safety profile.

References

- Kumar, A., et al. (2012). 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure–activity relationship and mode of action studies. European Journal of Medicinal Chemistry, 51, 193-206.

- Accelerating Antimalarial Drug Discovery with a New High-Throughput Screen for Fast-Killing Compounds. (2024). ACS Infectious Diseases.

- Accelerating antimalarial drug discovery with a new high-throughput screen for fast-killing compounds. (2024). bioRxiv.

- Accelerating Antimalarial Drug Discovery with a New High-Throughput Screen for Fast-Killing Compounds. (2024). PubMed.

- A Novel Pyrazolopyridine with in Vivo Activity in Plasmodium berghei- and Plasmodium falciparum-Infected Mouse Models from Structure-Activity Relationship Studies around the Core of Recently Identified Antimalarial Imidazopyridazines. (2015). Journal of Medicinal Chemistry, 58(21), 8713-22.

- High-Throughput Screening Platform To Identify Inhibitors of Protein Synthesis with Potential for the Treatment of Malaria. (2022). Antimicrobial Agents and Chemotherapy, 66(7), e0022122.

-

Antimalarials: Function, Uses, Side Effects, Drug Names. (n.d.). RxList. Retrieved January 19, 2026, from [Link]

-

In vivo efficacy in Plasmodium berghei-infected mice: onset of action and recrudescence for control... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Antimalarial medication. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

-

In vivo antimalarial efficacy of compound 3g (50 mg/kg body weight,... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Antimalarial agents: mechanisms of action. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

- Evaluation of Plasmodium berghei Models in Malaria Research. (2023). Cureus, 15(8), e44319.

- The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. (2022). Molecules, 27(15), 4983.

- Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. (2021). Pharmaceuticals, 14(11), 1149.

- A Pharmacokinetic Study of Antimalarial 3,5-Diaryl-2-aminopyridine Derivatives. (2015). Journal of Chemistry, 2015, 854183.

-